molecular formula C6H7N3O2 B13664496 1-Methyl-4-nitro-3-vinyl-1h-pyrazole

1-Methyl-4-nitro-3-vinyl-1h-pyrazole

Cat. No.: B13664496
M. Wt: 153.14 g/mol
InChI Key: JUCDIYHADVSXAT-UHFFFAOYSA-N
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Description

1-Methyl-4-nitro-3-vinyl-1h-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties. The presence of a nitro group and a vinyl group in this compound makes it particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-nitro-3-vinyl-1h-pyrazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-methyl-3-vinyl-1h-pyrazole with nitric acid can introduce the nitro group at the 4-position. Another method involves the use of hydrazine derivatives and carbonyl compounds to form the pyrazole ring, followed by nitration to introduce the nitro group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration reactions. The process requires careful control of reaction conditions, such as temperature and concentration of reagents, to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-nitro-3-vinyl-1h-pyrazole undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: The major product is the corresponding amine.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

1-Methyl-4-nitro-3-vinyl-1h-pyrazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-methyl-4-nitro-3-vinyl-1h-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The vinyl group can participate in Michael addition reactions, leading to the formation of covalent bonds with nucleophilic sites in proteins and enzymes. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biological effects.

Comparison with Similar Compounds

1-Methyl-4-nitro-3-vinyl-1h-pyrazole can be compared with other pyrazole derivatives, such as:

    1-Methyl-3-vinyl-1h-pyrazole: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Nitro-1h-pyrazole: Lacks the vinyl group, limiting its applications in Michael addition reactions.

    3,5-Dimethyl-4-nitro-1h-pyrazole: Has additional methyl groups, which can influence its reactivity and biological activity.

The unique combination of a nitro group and a vinyl group in this compound makes it particularly versatile and valuable for various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

3-ethenyl-1-methyl-4-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-3-5-6(9(10)11)4-8(2)7-5/h3-4H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCDIYHADVSXAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C=C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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